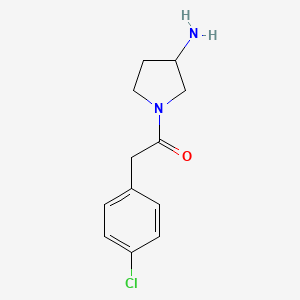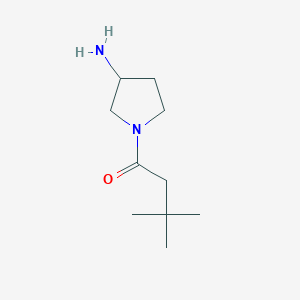
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one
説明
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a ketone functional group and a tertiary amine. The exact properties and applications of this specific compound are not widely documented in the literature.
Molecular Structure Analysis
The molecular structure of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one is characterized by a pyrrolidine ring, a ketone functional group, and a tertiary amine. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .科学的研究の応用
Asymmetric Synthesis and Antibacterial Properties
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one has been studied for its role in the asymmetric synthesis of enantiomers of antibacterial agents. For example, the synthesis of enantiomers of quinolonecarboxylic acid class antibacterial agents, where one enantiomer demonstrated significantly better in vivo activity against bacteria compared to the racemic mixture (Rosen et al., 1988).
Fluorescent Chemosensors
This compound has been involved in the development of fluorescent chemosensors. In particular, its derivatives have been used to detect Fe3+ ions and picric acid with high sensitivity (Shylaja et al., 2020).
Chiral Derivatization Reagents
It has been synthesized as a chiral derivatization reagent for carboxylic acid enantiomers in high-performance liquid chromatography (HPLC), aiding in the separation and analysis of chiral molecules (Toyo’oka et al., 1992).
Photocage for Traceless Staudinger Ligation
The compound has been used in the development of photocages for diphenylphosphinothioesters, enabling traceless Staudinger ligation triggered by visible light, which has applications in bioconjugation and peptide synthesis (Hu et al., 2018).
Indirect Enantioseparations
It has also been used in indirect enantioseparations by HPLC for biologically important molecules like chiral pharmaceuticals and amino acids, providing methods for separating chiral molecules (Toyo’oka, 2013).
Dynamics in Plastic Crystalline Phases
Studies have been conducted on the dynamics of dimethylbutanols in plastic crystalline phases, which include the compound . This research provides insights into the solid-state polymorphism and phase behavior of such compounds (Carignani et al., 2018).
Structural Elucidation in Designer Drugs
The compound has been analyzed for its role in the structure of designer drugs, particularly in elucidating the structure of cannabimimetic compounds (Girreser et al., 2016).
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)6-9(13)12-5-4-8(11)7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONVACRBAJUVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



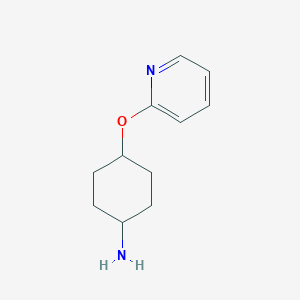
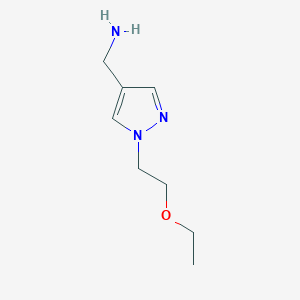
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)
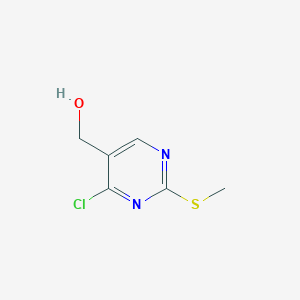
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)
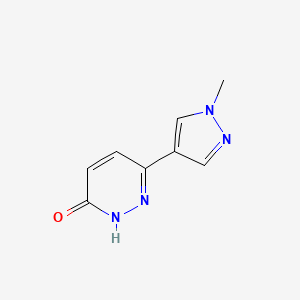
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)

